Neuraminic-6-14c acid,N-acetyl-(9ci)
Description
Neuraminic-6-14C acid, N-acetyl-(9CI) (CAS: 147385-62-4) is a carbon-14 radiolabeled derivative of N-acetylneuraminic acid (Neu5Ac), a foundational member of the sialic acid family. Sialic acids are 9-carbon α-keto sugars critical to biological processes such as cell-cell recognition, pathogen-host interactions, and glycoprotein stability . The 14C label at the 6-position enables precise tracking of metabolic pathways, enzymatic activity, and molecular interactions in experimental settings .
Properties
Molecular Formula |
C11H19NO9 |
|---|---|
Molecular Weight |
321.23 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4,5,6-14C5)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |
InChI Key |
SQVRNKJHWKZAKO-IJEZIBBDSA-N |
Isomeric SMILES |
CC(=O)N[14C@@H]1[14C@H]([14CH2][14C@](O[14C@H]1[C@@H]([C@@H](CO)O)O)([14C](=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis of N-Acetylneuraminic Acid Core
A key industrial and laboratory approach to preparing N-acetylneuraminic acid derivatives, including isotopically labeled forms, is through enzymatic coupling reactions:
Starting Materials : The enzymatic synthesis begins with N-acetylmannosamine and sodium pyruvate as substrates. These are coupled enzymatically to form N-acetylneuraminic acid (NANA) in solution.
Enzyme Catalyst : The enzyme used is N-acetylneuraminate lyase (aldolase enzyme, EC 4.1.3.3), typically obtained from genetically modified Escherichia coli strains. This enzyme catalyzes the aldol condensation of N-acetylmannosamine and pyruvate to produce NANA.
Process Control : The reaction is carried out under controlled conditions adhering to current Good Manufacturing Practice (cGMP) and Hazard Analysis and Critical Control Points (HACCP) principles to ensure product purity and reproducibility.
Purification : Post-reaction, the crude NANA undergoes multiple filtration steps, including activated charcoal treatment to remove coloration and impurities, sparkler filtration, and bacterial microfiltration (0.2 µm) to ensure sterility and removal of residual proteins.
Crystallization : The purified NANA is crystallized as a dihydrate form by controlled addition of 2-propanol and seeding crystals, followed by cooling and washing steps to yield high-purity crystalline NANA dihydrate.
Isotopic Labeling : For the 14C-labeled compound, the carbon-14 isotope is introduced typically via labeled precursors such as 14C-labeled sodium pyruvate or 14C-labeled N-acetylmannosamine, enabling incorporation of the radiolabel at the 6-position of neuraminic acid during enzymatic synthesis.
Table 1. Overview of Enzymatic Manufacturing Process for N-Acetylneuraminic Acid
| Step | Operation | Materials/Conditions | Purpose |
|---|---|---|---|
| 1. Substrate coupling | Aldolase-catalyzed reaction | N-acetylmannosamine + sodium pyruvate + aldolase enzyme | Formation of NANA |
| 2. Enzyme removal | Filtration | Activated charcoal, sparkler filter, microfilter (0.2 µm) | Purification and protein removal |
| 3. Crystallization | Addition of 2-propanol + seeding | Cooling to 5°C, stirring | Isolation of crystalline NANA dihydrate |
| 4. Drying and packaging | Vacuum drying at 40°C | - | Final product preparation |
This process yields N-acetylneuraminic acid with >97% purity and is amenable to scale-up for commercial production. The enzymatic method allows for incorporation of isotopic labels efficiently and with high specificity.
Chemical Synthesis and Derivatization of N-Acetylneuraminic Acid
For certain derivatives such as 4-alkoxy-N-acetylneuraminic acids or other modified analogues, chemical synthesis routes are employed:
Protection of Vicinal Hydroxyl Groups : The vicinal hydroxyl groups at C-8 and C-9 on the neuraminic acid molecule are protected by ketal formation. This is achieved by treating the alkyl ester alkyl ketoside intermediate with acetone in the presence of an acid catalyst.
Selective Alkylation : The protected intermediate is then selectively alkylated at the C-4 hydroxyl group to form a 4-alkoxy derivative. Alkyl groups typically range from 1 to 6 carbon atoms, with methyl and ethyl being common.
Deprotection : The ketal protecting groups at C-8 and C-9 are removed by treatment with acetic acid. Subsequent alkaline treatment and acid hydrolysis remove alkyl groups at C-1 and C-2, yielding the final deprotected 4-alkoxy-N-acetylneuraminic acid.
Yield and Scalability : This method provides a cost-effective and scalable route to 4-alkoxy derivatives with high yields and specificity. Reaction conditions are optimized for selectivity and minimal side reactions.
This chemical approach is adaptable for preparing isotopically labeled derivatives by incorporating labeled starting materials or intermediates.
Radiolabeling Specifics for Neuraminic-6-14c Acid, N-acetyl-(9ci)
Isotopic Positioning : The 14C label is incorporated at the 6-position of neuraminic acid, which corresponds to the carbon atom in the glycerol side chain.
Labeling Strategy : The radiolabel is introduced by using 14C-labeled precursors such as sodium pyruvate or N-acetylmannosamine in the enzymatic synthesis stage. This ensures the label is incorporated enzymatically with high positional specificity.
Purification and Quality Control : After synthesis, the labeled compound undergoes rigorous purification steps identical to the unlabeled compound to remove unincorporated isotopes, enzymes, and impurities.
Analytical Verification : Purity and labeling efficiency are confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and radiochemical assays. For example, NMR data in D2O solvent show characteristic proton shifts confirming structure, while IR spectra confirm functional groups such as amides and hydroxyls.
Summary Table of Preparation Methods
Additional Notes on Manufacturing and Quality Control
The entire manufacturing process follows stringent cGMP and HACCP guidelines to ensure product safety and consistency.
Processing aids such as activated charcoal and 2-propanol are food-grade and used according to federal regulations.
Final product batches are analyzed for microbial contamination, residual endotoxins, and solvent residues, with specifications strictly enforced (e.g., molds <10 CFU/g, endotoxins <10 EU/mg).
Analytical techniques include gas chromatography (GC) for residual solvents, high-performance liquid chromatography (HPLC) for purity, and enzyme-linked immunosorbent assay (ELISA) for protein contamination.
Chemical Reactions Analysis
Types of Reactions
Neuraminic-6-14c acid, N-acetyl-(9ci) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the neuraminic acid molecule.
Reduction: Reduction reactions can alter the carbonyl groups present in the compound.
Substitution: Common in modifying the acetyl group or other functional groups attached to the neuraminic acid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Virological Applications
N-acetylneuraminic acid serves as a critical receptor determinant in viral infections. Its derivatives, particularly 9-O-acetylated forms, are utilized by viruses to attach to host cells.
- Bovine Coronavirus : Research indicates that bovine coronavirus uses N-acetyl-9-O-acetylneuraminic acid as a receptor determinant for initiating infection in cultured cells. Pretreatment with neuraminidase or acetylesterase made the cells resistant to the virus, highlighting the importance of this compound in viral pathogenesis .
- Influenza Virus : The influenza C virus has been shown to utilize 9-O-acetyl-N-acetylneuraminic acid for high-affinity attachment to host cells. This interaction is crucial for the virus's ability to infect and replicate within the host .
Biotechnological Applications
N-acetylneuraminic acid is extensively studied for its potential applications in biotechnology and pharmaceuticals.
- Antiviral Drug Development : The synthesis of antiviral medications, such as zanamivir (an anti-flu drug), leverages N-acetylneuraminic acid due to its structural similarities to sialic acids. This compound's derivatives can inhibit viral neuraminidases, which are essential for viral replication .
- Sialic Acid Production : The biotechnological production of N-acetyl-D-neuraminic acid has gained attention due to its role in glycoproteins and glycolipids. These macromolecules are vital in cell signaling and immune responses, making N-acetylneuraminic acid a target for enhancing vaccine efficacy and therapeutic interventions .
Neuroscience Applications
N-acetylneuraminic acid plays a crucial role in brain function and development.
- Cognitive Function : Studies have shown that N-acetylneuraminic acid is a vital component of gangliosides in the brain, which are implicated in memory function and neuronal communication. The uptake of radiolabeled N-acetylneuraminic acid into the brains of neonatal piglets demonstrates its importance in early neural development .
- Neuronal Protection : The presence of sialic acids on neuronal surfaces may protect against pathogens and facilitate synaptic functions. Their role in modulating interactions between neurons and glial cells is an active area of research .
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Bovine Coronavirus Interaction with N-Acetylneuraminic Acid | Demonstrated that 9-O-acetylated sialic acids are essential for viral attachment and infection | Virology |
| Antiviral Efficacy of Sialidase Inhibitors | Showed that compounds derived from N-acetylneuraminic acid effectively inhibit influenza virus replication | Pharmaceutical Development |
| Uptake Study in Neonatal Piglets | Found significant uptake of N-acetylneuraminic acid into brain tissue, correlating with cognitive function | Neuroscience |
Mechanism of Action
The mechanism of action of Neuraminic-6-14c acid, N-acetyl-(9ci) involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with glycoproteins and glycolipids on cell surfaces, influencing cellular recognition and signaling.
Comparison with Similar Compounds
Core Structural Variations
Sialic acids differ in substitutions at the 5-amino group (N-acetyl vs. N-glycolyl) and hydroxyl group O-acetylation patterns. Key analogs include:
Metabolic Pathways
- Neuraminic-6-14C acid, N-acetyl-(9CI): The 14C label at C6 allows tracking of sialic acid catabolism. In Bifidobacterium, the C6 backbone is metabolized into [2-13C]pyruvate and unlabeled N-acetylmannosamine (ManNAc), highlighting its role in microbial fermentation .
- Neu5Ac : Metabolized via the nan operon in bacteria, yielding ManNAc-6-phosphate and pyruvate .
- Neu5Gc: Incorporated into tissues via dietary sources in non-human mammals but cytotoxic in humans due to anti-Neu5Gc antibodies .
Immunochemical Properties
- Meningococcal Polysaccharides :
- Lectin Interactions: Fusarium lectins preferentially bind O-acetylated Neu5Ac (e.g., 9-O-acetyl-Neu5Ac) over non-acetylated forms .
Enzymatic and Chemical Stability
- Neuraminic-6-14C acid, N-acetyl-(9CI) : Susceptible to neuraminidase cleavage, similar to unlabeled Neu5Ac .
- O-Acetylated Derivatives : Reduced enzymatic hydrolysis due to steric hindrance (e.g., 9-O-acetyl-Neu5Ac resists Vibrio cholerae neuraminidase) .
- 7-Deoxy-Neu5Ac : Altered side-chain conformation (gauche, trans) reduces glycosylation equatorial selectivity compared to Neu5Ac (gauche, gauche) .
Q & A
Q. How can researchers mitigate radiolytic degradation of Neuraminic-6-14C Acid during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
